Pyrimidine-4,6-dicarbaldehyde

Beschreibung

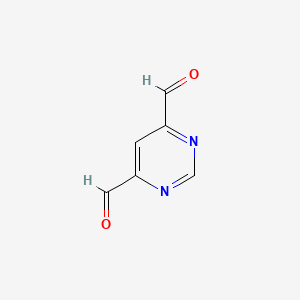

Pyrimidine-4,6-dicarbaldehyde is a heterocyclic compound featuring a pyrimidine core substituted with aldehyde groups at the 4- and 6-positions. This compound’s reactivity stems from its electron-deficient aromatic ring and the presence of two aldehyde moieties, which enable diverse chemical transformations, including nucleophilic additions and coordination chemistry.

Eigenschaften

CAS-Nummer |

78213-69-1 |

|---|---|

Molekularformel |

C6H4N2O2 |

Molekulargewicht |

136.11 g/mol |

IUPAC-Name |

pyrimidine-4,6-dicarbaldehyde |

InChI |

InChI=1S/C6H4N2O2/c9-2-5-1-6(3-10)8-4-7-5/h1-4H |

InChI-Schlüssel |

PGWZFOMWBKJPRP-UHFFFAOYSA-N |

SMILES |

C1=C(N=CN=C1C=O)C=O |

Kanonische SMILES |

C1=C(N=CN=C1C=O)C=O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrimidine-4,6-diol Derivatives

Pyrimidine-4,6-diol derivatives, such as 2-alkylpyrimidine-4,6-diols, are potent GPR84 agonists. Modifications to the carbon chain length at the 2-position significantly influence their activity. For example, compound 43 (2-octylaminopyrimidine-4,6-diol) exhibits high potency, whereas structural reorganization (e.g., compound 44) reduces efficacy . Key Differences:

- Functional Groups : Diols (–OH) vs. dicarbaldehyde (–CHO). Aldehydes offer greater electrophilicity, enabling Schiff base formation or metal coordination, unlike the hydrogen-bonding propensity of diols.

- Biological Activity : Diols target GPR84, while dicarbaldehyde derivatives may exhibit distinct bioactivity profiles due to reactivity differences.

Pyrimidine-4,6-dicarboxylic Acid and Derivatives

Pyrimidine-4,6-dicarboxylic acid (pmdc) is a MMP inhibitor and a precursor for coordination polymers. Its synthesis involves KMnO₄ oxidation of 2,6-dimethylpyrimidine . Derivatives like diamides (e.g., pyrimidine-4,6-dicarboxylic acid diamides) show immunosuppressive properties . Key Comparisons:

Pyrimidine-4,6-dicarboxylate Coordination Polymers

Manganese(II) coordination polymers with pmdc ligands exhibit structural diversity (1D chains to 3D networks) and antiferromagnetic behavior. The pmdc ligand’s tetradentate or pentadentate binding modes enable versatile metal coordination .

Contrast with Dicarbaldehyde :

- Material Properties : Pmdc polymers show gas adsorption (e.g., CO₂ in compound 4 ), whereas dicarbaldehyde-based materials might prioritize redox activity or catalysis.

Pyrimidine-4,6-diamides

Diamides of pyrimidine-4,6-dicarboxylic acid (e.g., formula I in ) are immunosuppressive. The amide groups enhance stability and bioavailability compared to free carboxylic acids. Divergence from Dicarbaldehyde:

- Stability : Amides resist hydrolysis, whereas aldehydes are prone to oxidation or nucleophilic attack.

- Drug Design : Diamides are tailored for target binding, while aldehydes may act as reactive intermediates or covalent inhibitors.

Pyrimidine-4,6-diones

Pyrimidine-4,6-dione derivatives, synthesized via cyclization reactions, exhibit antimicrobial activity . The dione structure (–CO–NH–CO–) contrasts with dicarbaldehyde’s –CHO groups, affecting electronic properties and bioactivity.

Functional Comparison :

- Electron Density : Diones are electron-rich due to conjugated carbonyls, while dicarbaldehydes are electron-deficient.

- Bioactivity : Diones target microbial enzymes, whereas aldehydes might inhibit via covalent modification.

Other Pyrimidine Aldehyde Derivatives

4,6-Dimethoxy-2-pyrimidinecarboxaldehyde (a methoxy-substituted analog) is used in cross-coupling reactions . Methoxy groups enhance steric bulk and alter electronic effects compared to unsubstituted dicarbaldehyde.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.